molecular formula C7H10F2N2O B2918313 1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856042-39-1

1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole

Cat. No. B2918313
CAS RN: 1856042-39-1
M. Wt: 176.167
InChI Key: JQYNQBUTSJQWHX-UHFFFAOYSA-N
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Description

Difluoromethylation is a process of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .


Synthesis Analysis

Difluoromethylation of heterocycles can be achieved via a radical process . A novel synthesis strategy has been developed that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group .


Molecular Structure Analysis

The molecular structure of difluoromethyl compounds is influenced by the design and synthesis of new difluorinated building blocks . The core of this approach is the conscious design and synthesis of these building blocks which contain inactive and reactive groups on each side of the CF2 group .


Chemical Reactions Analysis

Difluoromethylation reactions can be categorized into nucleophilic, electrophilic, and free radical di- and monofluoromethylation reactions . The reactivity of electrophilic N–F fluorinating reagents has revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

properties

IUPAC Name

1-(difluoromethyl)-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O/c1-2-12-5-6-3-4-11(10-6)7(8)9/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYNQBUTSJQWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole

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